N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
Description
N-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide (CAS: 1005294-23-4, molecular formula: C₂₁H₂₄N₂O₃) is a benzamide derivative featuring a tetrahydroquinoline core substituted with an isobutyryl group at the 1-position and a 4-methoxybenzamide moiety at the 7-position. Its structural analogs often vary in substituents on the tetrahydroquinoline ring or the benzamide group, leading to differences in physicochemical properties, biological activity, and toxicity.
Properties
IUPAC Name |
4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)21(25)23-12-4-5-15-6-9-17(13-19(15)23)22-20(24)16-7-10-18(26-3)11-8-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOCPNICOJLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428692 | |
| Record name | F2049-0302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005294-23-4 | |
| Record name | F2049-0302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated using isobutyryl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzamide Group: Finally, the acylated tetrahydroquinoline is coupled with 4-methoxybenzoic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes using continuous flow reactors for the Pictet-Spengler reaction, employing more efficient acylation methods, and utilizing automated systems for the final coupling step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: The carbonyl groups in the isobutyryl and methoxybenzamide moieties can be reduced to alcohols.
Substitution: The methoxy group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The tetrahydroquinoline core can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxybenzamide group can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The tetrahydroquinoline/isoquinoline core is a common scaffold, but variations in ring saturation (e.g., dihydroquinazoline in 7j) affect planarity and binding interactions.
- Substituent differences (e.g., methoxy vs. chloro in benzamide, isobutyryl vs. oxo groups) influence electronic properties and steric bulk, impacting target affinity .
Physicochemical Data
Insights :
EGFR Inhibition
Carbonic Anhydrase (CA) Inhibition
- Compound 24 (N-(2-oxo-tetrahydroquinolin-7-yl)methanesulfonamide): Showed moderate CA II inhibition (Ki = 120 nM), attributed to sulfonamide-Zn²⁺ interactions .
- The target compound lacks a sulfonamide group, likely rendering it inactive against CA isoforms.
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Structural Overview
The compound features a tetrahydroquinoline core , which is known for its presence in various biologically active molecules. The addition of the isobutyryl group and methoxybenzamide moiety enhances its chemical reactivity and biological profile. The molecular formula is with a molecular weight of 380.4 g/mol.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 941983-53-5 |
The mechanism of action for this compound involves interactions with specific molecular targets. The tetrahydroquinoline core can modulate enzyme activity and receptor functions, potentially leading to inhibition or activation of various biological pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting signaling pathways related to mood and cognition.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth in various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on the effects of tetrahydroquinoline derivatives revealed significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The study highlighted that these compounds could induce apoptosis through mitochondrial pathways.
Antioxidant Activity
This compound may also exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and maintaining homeostasis.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, this compound may offer potential benefits in neurodegenerative diseases by modulating neurotransmitter systems and reducing neuroinflammation.
Table 2: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, and how can yield be optimized?
Methodological Answer: The synthesis typically involves multistep reactions, including cyclization of tetrahydroquinoline derivatives followed by isobutyryl and 4-methoxybenzamide functionalization. Key steps include:
- Cyclization: Use of reducing agents like lithium aluminum hydride (LiAlH₄) for tetrahydroquinoline ring formation .
- Acylation: Isobutyryl chloride under basic conditions (e.g., pyridine) to introduce the isobutyryl group.
- Amide Coupling: Carbodiimide reagents (e.g., DCC or EDC) for benzamide linkage. Optimization involves controlling reaction temperature (0–5°C for acylation) and using anhydrous solvents to minimize hydrolysis .
Q. How is the structural integrity of this compound validated in academic research?
Methodological Answer:
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: Initial screenings suggest:
- Anticancer Potential: Moderate activity against breast cancer (MCF-7) via apoptosis induction, measured via MTT assays (IC₅₀ ~50 µM) .
- Antimicrobial Activity: Selective inhibition of Gram-positive bacteria (e.g., S. aureus) at 100 µg/mL in disk diffusion assays .
Advanced Research Questions
Q. How can researchers address unexpected by-products during synthesis, such as alternative ring closures or isomerization?
Methodological Answer:
- By-Product Analysis: Use LC-MS or GC-MS to identify impurities. For example, notes unintended products (e.g., 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline) under acidic conditions, suggesting pH control (<6.5) to suppress side reactions .
- Reaction Monitoring: In-situ FTIR tracks intermediate stability, ensuring complete conversion before proceeding to subsequent steps .
Q. How should contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardized Assays: Replicate experiments using identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions (e.g., 5% CO₂, 37°C).
- Mechanistic Studies: Compare apoptosis markers (e.g., caspase-3 activation) across models to confirm consistency .
Q. What computational strategies are effective for predicting binding modes and selectivity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB: 1M17). reports docking scores of −9.65 kcal/mol, correlating with experimental IC₅₀ values .
- MD Simulations: GROMACS for 100-ns simulations to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
Q. How can the hydrolytic stability of the amide bond be improved for in vivo applications?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) meta to the amide to reduce nucleophilic attack .
- Formulation Strategies: Encapsulation in PEGylated liposomes to shield the amide bond from serum esterases .
Q. What experimental designs enhance the compound’s bioactivity while minimizing toxicity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy) to balance potency and cytotoxicity .
- In Vivo Profiling: Use zebrafish models for rapid toxicity screening (LD₅₀ > 200 mg/kg) before murine trials .
Safety and Handling (Academic Lab Context)
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
